molecular formula C6H12 B1583948 cis-3-Methyl-2-pentene CAS No. 922-62-3

cis-3-Methyl-2-pentene

Cat. No. B1583948
CAS RN: 922-62-3
M. Wt: 84.16 g/mol
InChI Key: BEQGRRJLJLVQAQ-XQRVVYSFSA-N
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Description

Cis-3-Methyl-2-pentene is a colorless liquid . It has a linear formula of C2H5C(CH3)=CHCH3 . It is used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of Na-ZSM-5 zeolites .


Synthesis Analysis

The synthesis of cis-3-Methyl-2-pentene involves a multi-step reaction with 3 steps: 1) aq. HCl, CaCl2, CuCl/Cu; 2) Zn-Cu; 3) H2/Pd-BaSO4 .


Molecular Structure Analysis

The molecular structure of cis-3-Methyl-2-pentene is characterized by a carbon-carbon double bond, which restricts rotation and results in the occurrence of cis-trans isomerism . The molecule has a molecular weight of 84.16 .


Chemical Reactions Analysis

Cis-3-Methyl-2-pentene is used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of Na-ZSM-5 zeolites . The reaction involves the formation of a cyclic halonium ion intermediate .


Physical And Chemical Properties Analysis

Cis-3-Methyl-2-pentene has a boiling point of 67-68 °C (lit.) and a density of 0.692 g/mL at 20 °C (lit.) . It has a refractive index n20/D of 1.402 . It is insoluble in water .

Scientific Research Applications

Synthesis of Alkyl-Substituted Alkene Derivatives

cis-3-Methyl-2-pentene: serves as a starting material for synthesizing various alkyl-substituted alkene derivatives. These derivatives are valuable in creating complex molecular structures used in organic synthesis and pharmaceuticals .

Photosensitized Oxidation Studies

This compound is utilized in the study of photosensitized oxidation of trialkylalkenes. Specifically, it’s used within the internal framework of Na-ZSM-5 zeolites , which are microporous, aluminosilicate minerals used as catalysts in hydrocarbon cracking and in the petrochemical industry .

Environmental Science Research

In environmental science, cis-3-Methyl-2-pentene may be involved in studies related to the oxidation processes that occur in the atmosphere. Understanding these processes is crucial for modeling ozone formation and degradation, as well as other atmospheric phenomena .

Material Science Applications

The compound’s role in material science could be linked to the development of new polymeric materials. Its reactivity with various agents can lead to polymers with unique properties, useful in creating specialized plastics or coatings .

Agricultural Chemistry

While direct applications in agriculture are not explicitly mentioned, the chemical reactions and derivatives of cis-3-Methyl-2-pentene could be explored for creating agrochemicals or studying plant biochemistry .

Energy Production Research

In the context of energy production, cis-3-Methyl-2-pentene might be investigated for its potential in biofuel production or as a model compound for studying combustion processes and improving fuel efficiency .

Safety And Hazards

Cis-3-Methyl-2-pentene is highly flammable and may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(Z)-3-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQGRRJLJLVQAQ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883604
Record name 2-Pentene, 3-methyl-, (2Z)-
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Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

cis-3-Methyl-2-pentene

CAS RN

922-62-3, 922-61-2
Record name cis-3-Methyl-2-pentene
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name cis-3-Methyl-2-pentene
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name 2-Pentene, 3-methyl-, (2Z)-
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Record name (Z)-3-methylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reactivity of cis-3-Methyl-2-pentene with singlet oxygen?

A1: Research has shown that cis-3-Methyl-2-pentene undergoes photosensitized oxidation in the presence of singlet oxygen and a sensitizer like tetraphenylporphyrin (TPP). [] This reaction, when carried out within the confined space of Na-ZSM-5 zeolites, yields allylic hydroperoxides with high regioselectivity. [] Interestingly, the reaction favors hydrogen abstraction from the largest alkyl substituents, a finding that contrasts with observations in less confined environments like Na-Y zeolites. [] This highlights the impact of spatial constraints on the reaction pathway.

Q2: Are there any studies on the transient intermediates formed during reactions of cis-3-Methyl-2-pentene?

A2: Yes, a study investigated the interaction of the benzophenone triplet state with cis-3-Methyl-2-pentene using laser photolysis. [] This research successfully identified the transient absorption spectrum of the 1,4-biradical intermediate formed during the reaction. [] The lifetime of this biradical was found to be solvent-dependent, ranging from 6 µs in cyclohexane to 25 µs in acetonitrile. [] This information is crucial for understanding the reaction mechanism and kinetics.

Q3: Has cis-3-Methyl-2-pentene been detected in any occupational settings?

A3: Yes, cis-3-Methyl-2-pentene was detected as a component of flotation agents used in coal washeries. [] Air samples from the working environment revealed its presence, along with other chemicals. [] Quantitative analysis indicated that the short-term exposure limit (STEL) for this compound, along with others like benzene and 2,4-hexadiene, exceeded the recommended national standards, raising concerns about potential occupational hazards. []

A4: While the provided abstracts [] don't provide specific details on the mechanism, the influence of hydrogen sulfide on the thermal decomposition of cis-3-Methyl-2-pentene suggests a complex interplay of radical reactions. Further investigation into these interactions could offer insights into controlling or optimizing reactions involving cis-3-Methyl-2-pentene at elevated temperatures.

Q4: How does 1,3-butadiene impact the thermal reaction of cis-3-Methyl-2-pentene?

A5: Although the abstract [] is limited in detail, the observation that 1,3-butadiene exhibits an inhibiting effect on the thermal reaction of cis-3-Methyl-2-pentene, particularly at low conversion rates, implies potential competition for reactive sites or intermediates. This finding could be valuable for understanding and manipulating reaction pathways involving these compounds.

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